molecular formula C6H10ClN3O2S B1501948 2-Hydrazinylbenzenesulfonamide hydrochloride CAS No. 1187929-19-6

2-Hydrazinylbenzenesulfonamide hydrochloride

Cat. No. B1501948
CAS RN: 1187929-19-6
M. Wt: 223.68 g/mol
InChI Key: VNQMMBHDIDLJEZ-UHFFFAOYSA-N
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Description

2-Hydrazinylbenzenesulfonamide hydrochloride is a chemical compound with the molecular formula C6H10ClN3O2S. It is related to 4-hydrazinylbenzenesulfonamide hydrochloride .


Synthesis Analysis

A series of novel N-arylpyrazole derivatives bearing the sulfonamide moiety were synthesized by the condensation reaction of 1,3-dicarbonyl compounds with 4-hydrazinylbenzenesulfonamide . The structures of the obtained compounds were established on the basis of elemental (C, H, and N) and spectral analysis .


Molecular Structure Analysis

The molecular formula of 2-Hydrazinylbenzenesulfonamide hydrochloride is C6H10ClN3O2S . The average mass is 223.680 Da and the monoisotopic mass is 223.018219 Da .

Scientific Research Applications

Cytotoxic Agents

A series of novel N-arylpyrazole derivatives bearing the sulfonamide moiety were synthesized by the condensation reaction of 1,3-dicarbonyl compounds with 4-hydrazinylbenzenesulfonamide . These compounds were tested for their in vitro cytotoxic activity against three human tumor cell lines: MCF-7, Hela, and A549 . The results showed that most of the obtained compounds exhibited promising cytotoxicity against the tested cell lines with low IC50 values .

Anticancer Properties

The presence of the pyrazole motif in commercial drugs or drug candidates has made this heterocycle a popular synthetic target for pharmaceutical and agrochemical sciences . Among the various pyrazoles, N-arylpyrazole derivatives play an important role in medicinal chemistry . Indeed, anticancer agents bearing the N-arylpyrazole moiety have been widely used as therapeutical drugs toward major therapeutical targets .

Inhibition of Carbonic Anhydrase Isozymes

The most prominent mechanism was the inhibition of carbonic anhydrase isozymes . Moreover, a host of structurally novel N-arylpyrazole derivatives bearing the sulfonamide moiety have attracted considerable attention as they showed promising anticancer and antitumor properties, both in vitro and in vivo .

Anti-inflammatory Properties

A new series of trisubstituted pyrazoline bearing benzenesulfonamide moiety were designed, synthesized and evaluated for their anti-inflammatory in vitro . Before starting the synthesis, docking study has been used to insert compounds within the COX-2 structure active site using celecoxib drug as a reference . Notably, Compounds exhibited significant percentage inhibition at 300min and results are comparable with percentage inhibition drug celecoxib .

Synthesis of 4-Sulfonaryldiazenylpyrazoles

The cyclization of the latter with hydrazine hydrate, 4-hydrazinylbenzenesulfonamide hydrochloride, and 4-nitrophenylhydrazine yielded a series of 4-sulfonaryldiazenylpyrazoles.

Synthesis of N-Arylpyrazole Derivatives

A series of novel N-arylpyrazole derivatives bearing the sulfonamide moiety were synthesized by the condensation reaction of 1,3-dicarbonyl compounds with 4-hydrazinylbenzenesulfonamide . The structures of the obtained compounds were established on the basis of elemental (C, H, and N) and spectral analysis .

properties

IUPAC Name

2-hydrazinylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S.ClH/c7-9-5-3-1-2-4-6(5)12(8,10)11;/h1-4,9H,7H2,(H2,8,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQMMBHDIDLJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695961
Record name 2-Hydrazinylbenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinylbenzenesulfonamide hydrochloride

CAS RN

1187929-19-6
Record name Benzenesulfonamide, 2-hydrazinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187929-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydrazinylbenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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